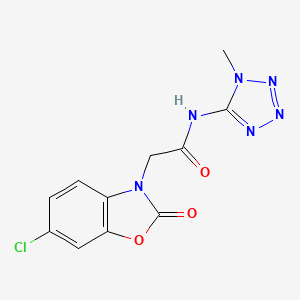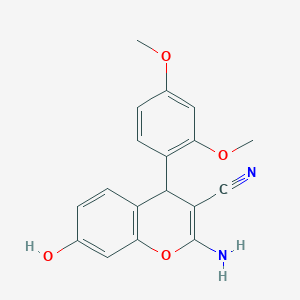![molecular formula C27H30BrNO2 B11050992 Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11050992.png)
Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate is a complex organic compound belonging to the dibenzo[A,C]carbazole family This compound is characterized by its unique structural features, including a bromine atom, an isopropyl group, and multiple methyl groups attached to a hexahydro-dibenzo carbazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate typically involves multiple steps:
Formation of the Core Structure: The initial step involves the construction of the dibenzo[A,C]carbazole core. This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Isopropylation and Methylation: The isopropyl group and methyl groups are introduced through alkylation reactions. Isopropylation can be achieved using isopropyl halides in the presence of a strong base, while methylation can be performed using methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically done using methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the ester group to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of de-brominated compounds or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学研究应用
Chemistry
In chemistry, Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of dibenzo[A,C]carbazole derivatives with biological macromolecules. Its bromine atom and ester group make it a versatile tool for labeling and tracking in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The dibenzo[A,C]carbazole core is known for its biological activity, and modifications to this structure can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. Its structural features make it a candidate for applications in the fields of electronics and materials science.
作用机制
The mechanism of action of Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various biochemical reactions, influencing the compound’s activity. The dibenzo[A,C]carbazole core can interact with cellular receptors or enzymes, modulating their function and leading to specific biological effects.
相似化合物的比较
Similar Compounds
Dibenzo[A,C]carbazole: The parent compound without the bromine, isopropyl, and methyl groups.
6-Bromo-dibenzo[A,C]carbazole: A simpler derivative with only the bromine atom.
7-Isopropyl-dibenzo[A,C]carbazole: A derivative with the isopropyl group.
1,4A-Dimethyl-dibenzo[A,C]carbazole: A derivative with the methyl groups.
Uniqueness
Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate is unique due to the combination of its substituents. The presence of the bromine atom, isopropyl group, and multiple methyl groups, along with the ester functionality, provides a distinct set of chemical and biological properties that are not found in simpler derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C27H30BrNO2 |
|---|---|
分子量 |
480.4 g/mol |
IUPAC 名称 |
methyl (8S)-5-bromo-8,12-dimethyl-4-propan-2-yl-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,15,17,19-heptaene-12-carboxylate |
InChI |
InChI=1S/C27H30BrNO2/c1-15(2)17-13-18-19(14-20(17)28)26(3)11-8-12-27(4,25(30)31-5)24(26)22-16-9-6-7-10-21(16)29-23(18)22/h6-7,9-10,13-15,24,29H,8,11-12H2,1-5H3/t24?,26-,27?/m1/s1 |
InChI 键 |
GEBHRPDLIGCDSK-HHZPJPPKSA-N |
手性 SMILES |
CC(C)C1=C(C=C2C(=C1)C3=C(C4[C@@]2(CCCC4(C)C(=O)OC)C)C5=CC=CC=C5N3)Br |
规范 SMILES |
CC(C)C1=C(C=C2C(=C1)C3=C(C4C2(CCCC4(C)C(=O)OC)C)C5=CC=CC=C5N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050912.png)

![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11050931.png)
![N-[2-(4-butoxyphenoxy)ethyl]-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B11050936.png)
![N~2~-Benzyl-4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050946.png)
![2-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11050958.png)
![1-(4-Ethoxyphenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11050959.png)
![3,4-dimethoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11050961.png)

![2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline](/img/structure/B11050968.png)
![6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050976.png)

![Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-](/img/structure/B11050990.png)